molecular formula C7H15NO4 B053524 Methyl (2-(2-methoxyethoxy)ethyl)carbamate CAS No. 125183-50-8

Methyl (2-(2-methoxyethoxy)ethyl)carbamate

Cat. No. B053524
CAS RN: 125183-50-8
M. Wt: 177.2 g/mol
InChI Key: FATJOABCEDJDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-(2-methoxyethoxy)ethyl)carbamate, also known as MOMECC, is a carbamate derivative that has been extensively studied for its potential applications in scientific research. It is a colorless, odorless, and water-soluble compound that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl (2-(2-methoxyethoxy)ethyl)carbamate is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and plants. This inhibition leads to the accumulation of acetylcholine in the nervous system, which can lead to paralysis and death in insects and plants. In mammals, Methyl (2-(2-methoxyethoxy)ethyl)carbamate has been shown to have anticonvulsant, anxiolytic, and sedative effects, which are believed to be mediated by its interaction with the GABA-A receptor.
Biochemical and Physiological Effects:
Methyl (2-(2-methoxyethoxy)ethyl)carbamate has been shown to have a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative effects in mammals. It has also been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and plants. In addition, Methyl (2-(2-methoxyethoxy)ethyl)carbamate has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

Methyl (2-(2-methoxyethoxy)ethyl)carbamate has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit acetylcholinesterase, making it a potential candidate for the development of new pesticides and herbicides. However, Methyl (2-(2-methoxyethoxy)ethyl)carbamate also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several potential future directions for the study of Methyl (2-(2-methoxyethoxy)ethyl)carbamate, including its potential use as a treatment for neurological disorders, its potential use as a pesticide and herbicide, and its potential use as an antioxidant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of Methyl (2-(2-methoxyethoxy)ethyl)carbamate and its potential applications in these areas. In addition, further research is needed to fully understand the potential toxicity of Methyl (2-(2-methoxyethoxy)ethyl)carbamate and its safety for use in humans and the environment.

Synthesis Methods

Methyl (2-(2-methoxyethoxy)ethyl)carbamate can be synthesized using a variety of methods, including the reaction of methyl isocyanate with 2-(2-methoxyethoxy)ethanol in the presence of a catalyst. Other methods include the reaction of methyl chloroformate with 2-(2-methoxyethoxy)ethanol or the reaction of methyl carbamate with 2-(2-methoxyethoxy)ethanol. The synthesis of Methyl (2-(2-methoxyethoxy)ethyl)carbamate is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

Methyl (2-(2-methoxyethoxy)ethyl)carbamate has been used extensively in scientific research due to its potential applications in a variety of fields. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, making it a potential candidate for the treatment of neurological disorders. It has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and plants.

properties

CAS RN

125183-50-8

Product Name

Methyl (2-(2-methoxyethoxy)ethyl)carbamate

Molecular Formula

C7H15NO4

Molecular Weight

177.2 g/mol

IUPAC Name

methyl N-[2-(2-methoxyethoxy)ethyl]carbamate

InChI

InChI=1S/C7H15NO4/c1-10-5-6-12-4-3-8-7(9)11-2/h3-6H2,1-2H3,(H,8,9)

InChI Key

FATJOABCEDJDPD-UHFFFAOYSA-N

SMILES

COCCOCCNC(=O)OC

Canonical SMILES

COCCOCCNC(=O)OC

synonyms

Carbamic acid, [2-(2-methoxyethoxy)ethyl]-, methyl ester (9CI)

Origin of Product

United States

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